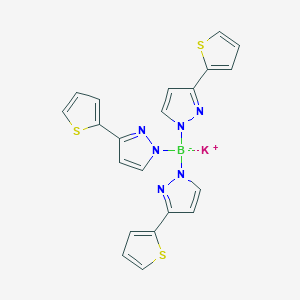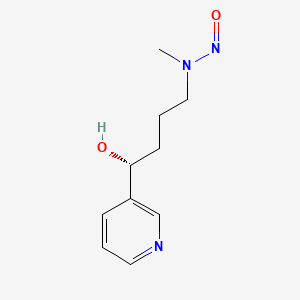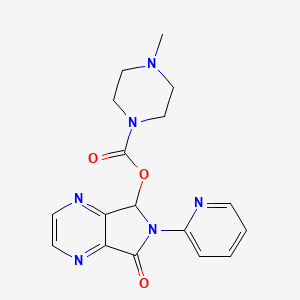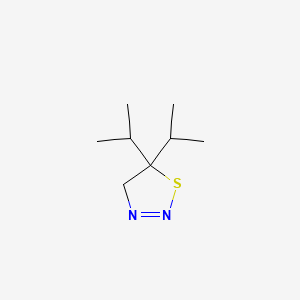
3-Sialyl-D-galactose (α/β mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sialyl-D-galactose (α/β mixture) is a biochemical used for proteomics research . It plays an important role in cell communication and may be a common denominator of Guillain-Barre and related disorders .
Molecular Structure Analysis
The molecular formula of 3-Sialyl-D-galactose (α/β mixture) is C17H29NO14 . The exact molecular structure is not provided in the search results.
Applications De Recherche Scientifique
Enzymatic Pathways and Metabolism
3-Sialyl-D-galactose plays a significant role in various enzymatic pathways, particularly those related to galactose metabolism. It is involved in the Leloir pathway, a metabolic pathway that converts galactose into glucose 1-phosphate, which is a more metabolically useful compound. This pathway involves several enzymes, such as galactose mutarotase, galactokinase, and uridylyltransferase. The Leloir pathway is essential for normal galactose metabolism, and defects in the genes encoding its enzymes can lead to galactosemia, a rare but potentially lethal condition (Holden, Rayment, & Thoden, 2003).
Galactose Oxidase and Redox Reactions
Galactose oxidase is a key enzyme secreted by the fungus Dactylium dendroides, and it catalyzes the oxidation of a range of primary alcohols, including those derived from galactose. This enzyme features a unique mononuclear copper site essential for catalyzing the two-electron transfer reaction during oxidation. The structure of galactose oxidase provides insights into its mechanism of mediating electron transfer in metalloenzymes (Ito et al., 1994).
Glycosylation and Biotechnological Applications
3-Sialyl-D-galactose is significant in glycosylation processes, where galactosyltransferases play a crucial role. These enzymes transfer galactose from UDP-Gal to various acceptors, forming different linkages. Understanding the sequence-function relationships of these enzymes provides valuable insights for biotechnological applications, especially in the food, sugar, and pharmaceutical industries (Breton et al., 1998).
Analytical and Diagnostic Applications
3-Sialyl-D-galactose is used in the synthesis of ganglioside GM3 and other compounds, which are crucial in analytical and diagnostic applications. Efficient synthesis methods have been developed for sialic acid and galactose derivatives, contributing to advancements in chemical analysis and medical diagnostics (Liu, Ruan, Li, & Li, 2008).
Medical Research and Disease Treatment
The study of 3-Sialyl-D-galactose is important in medical research, particularly in the context of diseases like galactosemia. Alternative metabolic pathways, like the conversion of galactose to d-Xylulose, are explored for potential therapeutic implications. Understanding these pathways can offer insights into treating metabolic disorders related to galactose metabolism (Cuatrecasas & Segal, 1966).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Sialyl-D-galactose (α/β mixture) involves the protection and activation of the hydroxyl groups on D-galactose, followed by the addition of sialic acid and subsequent deprotection to yield the desired compound.", "Starting Materials": [ "D-galactose", "Sialic acid", "Protecting groups (e.g. TBDMS, TBDPS)", "Activating agents (e.g. DCC, EDC)", "Deprotecting agents (e.g. TBAF, HCl)" ], "Reaction": [ "Protect the hydroxyl groups on D-galactose using a suitable protecting group", "Activate the protected D-galactose using a suitable activating agent", "Add sialic acid to the activated D-galactose to form the desired compound", "Deprotect the compound to remove the protecting groups and yield 3-Sialyl-D-galactose (α/β mixture)" ] } | |
Numéro CAS |
38711-45-4 |
Nom du produit |
3-Sialyl-D-galactose (α/β mixture) |
Formule moléculaire |
C17H29NO14 |
Poids moléculaire |
471.412 |
Nom IUPAC |
5-acetamido-4-hydroxy-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?/m1/s1 |
Clé InChI |
GKHDMBQTTHCDCR-QBACBLDHSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Synonymes |
3-O-(N-Acetyl-α-neuraminosyl)-β-D-galactopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









